Cas no 6265-74-3 (N-(2-hydroxyethyl)pyridine-4-carboxamide)

N-(2-hydroxyethyl)pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Hydroxyethyl)isonicotinamide
- 4-Pyridinecarboxamide,N-(2-hydroxyethyl)-
- Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- N-(2-hydroxyethyl)pyridine-4-carboxamide
- 4-Pyridinecarboxamide, N-2-hydroxyethyl-
- AC1L2JNY
- isonicotinic acid-(2-hydroxy-ethylamide)
- Isonicotinsaeure-(2-hydroxy-aethylamid)
- N-(2-hydroxyethyl)-4-pyridylcarboxamide
- N-(2-hydroxyethyl)-isonicotinamide
- N-(2-hydroxyethyl)isonicotinic amide
- NSC33143
- SBB055661
- SureCN65822
- N-Hydroxyethylisonicotinamide
- NS00043966
- DTXSID9064184
- 4-Pyridinecarboxamide, N-(2-hydroxyethyl)-
- N-(2-Hydroxyethyl)-4-pyridinecarboxamide
- 4-(2-HYDROXYETHYL)CARBAMOYLPYRIDINE
- Z31725198
- NSC 33143
- CHEMBL3264038
- N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99
- MFCD00075311
- TS-02236
- N-(2-Hydroxyethyl)isonicotinamide,99
- AKOS000120169
- NSC-33143
- UNII-923BQ8X2VH
- ISONICOTINAMIDE, N-(2-HYDROXYETHYL)-
- 923BQ8X2VH
- EINECS 228-432-7
- EN300-15591
- N-(2-hydroxyethyl) isonicotinamide
- SCHEMBL65822
- DB-335005
- CS-0235373
- ALBB-035563
- hydroxyethyl isonicotinamide
- 6265-74-3
- InChI=1/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12
-
- MDL: MFCD00075311
- インチ: InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12)
- InChIKey: QVPWDPDVDVVXIB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CN=C1)C(=O)NCCO
計算された属性
- せいみつぶんしりょう: 166.0743
- どういたいしつりょう: 166.074
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 62.2A^2
じっけんとくせい
- 密度みつど: 1.212±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 133-134 ºC
- ふってん: 220 °C(lit.)
- フラッシュポイント: 221.6±23.2 °C
- 屈折率: 1.6180 (estimate)
- ようかいど: 可溶性(344 g/l)(25ºC)、
- PSA: 62.22
- LogP: 0.19460
- じょうきあつ: 0.0±1.1 mmHg at 25°C
N-(2-hydroxyethyl)pyridine-4-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-hydroxyethyl)pyridine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM178103-25g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 25g |
$795 | 2021-08-05 | |
Chemenu | CM178103-5g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 5g |
$281 | 2021-08-05 | |
Enamine | EN300-15591-0.05g |
N-(2-hydroxyethyl)pyridine-4-carboxamide |
6265-74-3 | 98% | 0.05g |
$19.0 | 2023-06-05 | |
Enamine | EN300-15591-100mg |
N-(2-hydroxyethyl)pyridine-4-carboxamide |
6265-74-3 | 95.0% | 100mg |
$19.0 | 2023-09-25 | |
Enamine | EN300-15591-500mg |
N-(2-hydroxyethyl)pyridine-4-carboxamide |
6265-74-3 | 95.0% | 500mg |
$39.0 | 2023-09-25 | |
1PlusChem | 1P00EAZ1-250mg |
N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99 |
6265-74-3 | 95% | 250mg |
$63.00 | 2025-02-26 | |
Enamine | EN300-15591-10000mg |
N-(2-hydroxyethyl)pyridine-4-carboxamide |
6265-74-3 | 95.0% | 10000mg |
$328.0 | 2023-09-25 | |
A2B Chem LLC | AG66605-5g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 5g |
$232.00 | 2024-04-19 | |
Aaron | AR00EB7D-1g |
N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99 |
6265-74-3 | 95% | 1g |
$94.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306043-50mg |
n-(2-Hydroxyethyl)pyridine-4-carboxamide |
6265-74-3 | 95+% | 50mg |
¥514.00 | 2024-05-06 |
N-(2-hydroxyethyl)pyridine-4-carboxamide 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
N-(2-hydroxyethyl)pyridine-4-carboxamideに関する追加情報
Comprehensive Overview of N-(2-hydroxyethyl)pyridine-4-carboxamide (CAS No. 6265-74-3): Properties, Applications, and Innovations
N-(2-hydroxyethyl)pyridine-4-carboxamide (CAS No. 6265-74-3) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural features. This compound, often abbreviated as HEPCA, combines a pyridine ring with a hydroxyethyl carboxamide moiety, making it a versatile intermediate in drug synthesis. Its CAS number 6265-74-3 serves as a critical identifier for researchers sourcing high-purity materials for advanced applications.
The growing interest in N-(2-hydroxyethyl)pyridine-4-carboxamide aligns with current trends in small molecule drug discovery and bioconjugation chemistry. Recent literature highlights its potential as a hydrogen bond donor/acceptor in molecular recognition systems, a property highly sought after in targeted drug delivery platforms. The compound's hydrophilic-lipophilic balance (HLB) makes it particularly valuable for designing bioavailability-enhancing formulations, addressing one of the most persistent challenges in modern pharmacotherapy.
From a synthetic chemistry perspective, CAS 6265-74-3 demonstrates remarkable structural tunability. The pyridine nitrogen offers a coordination site for metal complexes, while the hydroxyethyl group provides a functionalization handle for further derivatization. This dual functionality explains its increasing appearance in patents related to chemoenzymatic catalysis and biomimetic materials. Researchers are particularly exploring its role in creating enzyme-mimicking polymers that could revolutionize industrial biocatalysis.
Analytical characterization of N-(2-hydroxyethyl)pyridine-4-carboxamide reveals excellent thermal stability up to 200°C, as confirmed by differential scanning calorimetry (DSC) studies. This property, combined with its moderate solubility in polar aprotic solvents, makes it suitable for high-temperature polymerization processes. Recent innovations in green chemistry have also explored its use as a bio-based alternative to traditional amide coupling reagents, aligning with the pharmaceutical industry's push toward sustainable synthesis protocols.
The compound's electronic properties have attracted attention in materials science applications. Density functional theory (DFT) calculations predict significant charge delocalization across the pyridine-carboxamide system, suggesting potential in organic electronic devices. Experimental studies confirm its ability to function as a molecular semiconductor when incorporated into π-conjugated systems, opening possibilities for flexible electronics and biosensor technologies.
In biochemical contexts, 6265-74-3 demonstrates intriguing protein-binding characteristics. Nuclear magnetic resonance (NMR) studies show selective interaction with kinase domains, prompting investigations into its potential as a scaffold molecule for kinase inhibitor development. This application aligns with current precision medicine approaches targeting specific signaling pathways in oncology and inflammatory diseases.
Quality control protocols for N-(2-hydroxyethyl)pyridine-4-carboxamide emphasize HPLC purity verification, typically requiring ≥98% purity for research-grade material. Advanced chiral separation techniques have been developed to resolve potential stereoisomers, ensuring consistency in structure-activity relationship studies. The compound's stability profile under various pH conditions makes it particularly valuable for formulation science applications requiring pH-sensitive delivery systems.
Emerging applications leverage the compound's metal-chelating properties for catalytic nanotechnology. Recent studies demonstrate its effectiveness as a ligand precursor for creating homogeneous catalysts used in C-C coupling reactions. This positions CAS 6265-74-3 as a potential enabler for more efficient cross-coupling methodologies in complex molecule synthesis.
From a commercial availability standpoint, N-(2-hydroxyethyl)pyridine-4-carboxamide is typically supplied as a white crystalline powder with documented spectroscopic fingerprints (IR, NMR, MS) for verification. Current market trends show increasing demand for custom derivatives featuring isotopic labeling (13C, 15N) or fluorinated analogs to support advanced metabolic studies and PET tracer development.
The safety profile of 6265-74-3 has been extensively characterized through in vitro cytotoxicity assays, showing favorable results at concentrations below 100 μM. These findings support its growing use in biocompatible material design and medical device coatings. However, standard laboratory precautions for handling fine powders remain recommended during research use.
Future research directions for N-(2-hydroxyethyl)pyridine-4-carboxamide include exploration of its supramolecular chemistry potential and applications in artificial photosynthesis systems. The compound's ability to participate in dynamic covalent chemistry makes it a promising candidate for developing self-healing materials and adaptive polymers responsive to environmental stimuli.
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